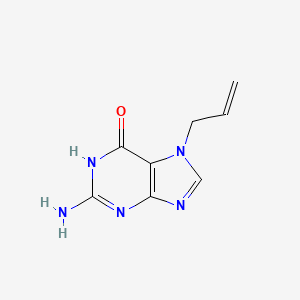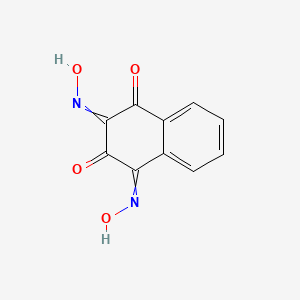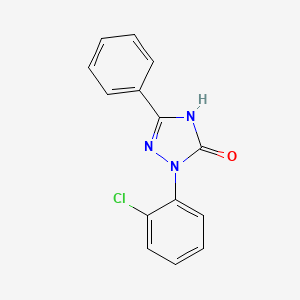
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid: is a labeled amino acid derivative used in peptide synthesis. The compound contains isotopic labels, specifically uniformly labeled carbon-13 and nitrogen-15, which are useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the Side Chain: The side chain amide group is protected using the trityl (Trt) group.
Isotopic Labeling: The asparagine is synthesized using isotopically labeled precursors to incorporate uniformly labeled carbon-13 and nitrogen-15.
Industrial Production Methods: Industrial production of isotopically labeled compounds often involves the use of labeled precursors in fermentation or chemical synthesis processes. The specific methods can vary depending on the desired isotopic enrichment and the scale of production.
化学反応の分析
Types of Reactions:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Major Products:
Deprotected Asparagine: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for structural and functional studies.
Biology:
Protein Studies: Utilized in NMR spectroscopy to study protein structure and dynamics.
Medicine:
Drug Development: Helps in the design and testing of peptide-based drugs.
Industry:
Biotechnology: Used in the production of labeled peptides for various applications, including diagnostics and therapeutics.
作用機序
The compound itself does not have a specific mechanism of action as it is primarily used as a reagent in peptide synthesis. the labeled peptides synthesized using this compound can be studied to understand their interactions with molecular targets and pathways.
類似化合物との比較
Fmoc-Asn(Trt)-OH: Without isotopic labels.
Fmoc-Asn(Trt)-OH (U-13C4): Labeled with carbon-13 only.
Fmoc-Asn(Trt)-OH (U-15N2): Labeled with nitrogen-15 only.
Uniqueness:
Isotopic Labeling: The uniform labeling with both carbon-13 and nitrogen-15 makes it particularly useful for detailed structural studies using NMR spectroscopy.
特性
分子式 |
C38H32N2O5 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/i24+1,34+1,35+1,36+1,39+1,40+1 |
InChIキー |
KJYAFJQCGPUXJY-WEESYDPMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)
![3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol](/img/structure/B1496716.png)











